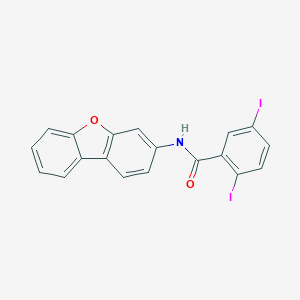
N-dibenzofuran-3-yl-2,5-diiodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-dibenzofuran-3-yl-2,5-diiodobenzamide is a chemical compound with the molecular formula C19H11I2NO2 and a molecular weight of 539.1 g/mol This compound is characterized by the presence of a dibenzofuran moiety and two iodine atoms attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-dibenzofuran-3-yl-2,5-diiodobenzamide typically involves the iodination of a dibenzofuran derivative followed by the formation of the benzamide structure. One common method involves the following steps:
Iodination: The dibenzofuran derivative is treated with iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce iodine atoms at the desired positions.
Amidation: The iodinated dibenzofuran is then reacted with an appropriate amine, such as 2,5-diiodoaniline, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-dibenzofuran-3-yl-2,5-diiodobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove iodine atoms or reduce other functional groups within the molecule.
Substitution: The iodine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups in place of the iodine atoms.
Scientific Research Applications
N-dibenzofuran-3-yl-2,5-diiodobenzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-dibenzofuran-3-yl-2,5-diiodobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of iodine atoms can influence its reactivity and binding affinity, potentially enhancing its biological effects.
Comparison with Similar Compounds
N-dibenzofuran-3-yl-2,5-diiodobenzamide can be compared with other similar compounds, such as:
N-Dibenzofuran-3-yl-benzamide: Lacks the iodine atoms, which may result in different reactivity and biological activity.
2,5-Diiodo-benzamide: Lacks the dibenzofuran moiety, which can affect its overall structure and properties.
N-Dibenzofuran-3-yl-2,5-dichloro-benzamide: Substitutes chlorine for iodine, potentially altering its chemical and biological behavior.
The uniqueness of this compound lies in the combination of the dibenzofuran moiety and the iodine atoms, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H11I2NO2 |
|---|---|
Molecular Weight |
539.1 g/mol |
IUPAC Name |
N-dibenzofuran-3-yl-2,5-diiodobenzamide |
InChI |
InChI=1S/C19H11I2NO2/c20-11-5-8-16(21)15(9-11)19(23)22-12-6-7-14-13-3-1-2-4-17(13)24-18(14)10-12/h1-10H,(H,22,23) |
InChI Key |
DKCKZCKORQFWEF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=C(C=CC(=C4)I)I |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=C(C=CC(=C4)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-tert-butyl-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B342878.png)
![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B342879.png)
![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide](/img/structure/B342882.png)
![2,5-dichloro-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B342883.png)
![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B342884.png)
![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide](/img/structure/B342886.png)
![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide](/img/structure/B342888.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-1-benzofuran-2-carboxamide](/img/structure/B342889.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-chloro-5-nitrobenzamide](/img/structure/B342890.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methyl-4-nitrobenzamide](/img/structure/B342891.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-bromobenzamide](/img/structure/B342892.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromo-2-iodobenzamide](/img/structure/B342894.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B342899.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-tert-butylbenzamide](/img/structure/B342900.png)
